(1S,3R)-3-Trifluoromethyl-cyclohexanol
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Overview
Description
(1S,3R)-3-Trifluoromethyl-cyclohexanol is a chiral compound characterized by the presence of a trifluoromethyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Trifluoromethyl-cyclohexanol typically involves the use of enantioselective catalytic hydrogenation of trifluoromethyl-substituted cyclohexanones. One efficient method includes the reduction of 3-trifluoromethyl-cyclohexanone using chiral catalysts under hydrogenation conditions . The reaction is carried out in the presence of a chiral ligand, which ensures the selective formation of the (1S,3R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often utilizing advanced chiral catalysts and continuous flow reactors to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Trifluoromethyl-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, aldehydes, and various substituted cyclohexanols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (1S,3R)-3-Trifluoromethyl-cyclohexanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the development of new materials and catalysts .
Biology
Its chiral nature allows for the exploration of stereospecific interactions in biological systems .
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity .
Industry
Industrially, the compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism of action of (1S,3R)-3-Trifluoromethyl-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. In biological systems, it may inhibit or activate specific pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-Trifluoromethyl-cyclopentanol: Similar in structure but with a cyclopentane ring instead of a cyclohexane ring.
(1S,3R)-3-Trifluoromethyl-cyclohexanone: The ketone analog of (1S,3R)-3-Trifluoromethyl-cyclohexanol.
(1S,3R)-3-Trifluoromethyl-cyclohexylamine: The amine analog with an amino group instead of a hydroxyl group
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its chiral nature allows for enantioselective interactions, which are crucial in the development of stereospecific drugs and catalysts .
Properties
IUPAC Name |
(1S,3R)-3-(trifluoromethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZGFRDYYXKLRB-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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